

Spectroscopic Characterization of Functionalized Arylsilanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: {2-[(3,4-Dimethoxyphenyl)dimethylsilyl]phenyl}methanol

Cat. No.: B1456818

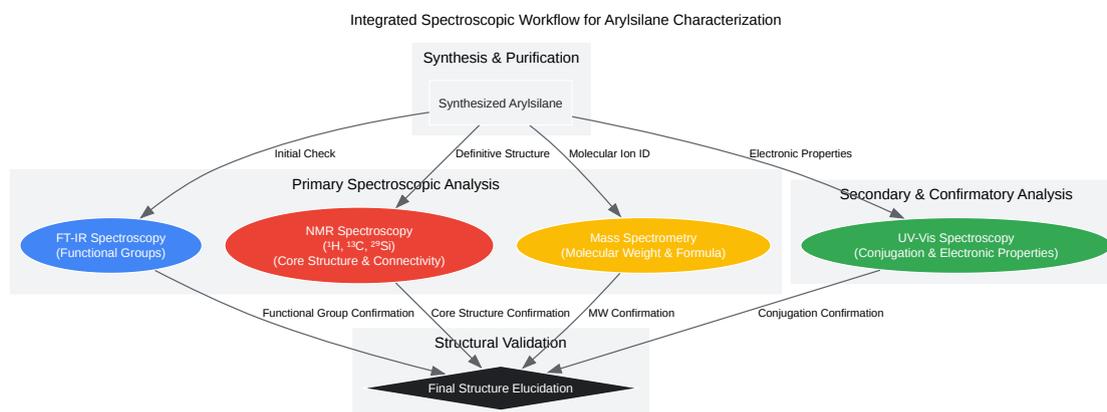
[Get Quote](#)

Abstract

Functionalized arylsilanes are a cornerstone of modern chemistry, serving as versatile intermediates in organic synthesis, materials science, and drug development. Their utility is intrinsically linked to their structure, which dictates their reactivity, stability, and physicochemical properties. A precise understanding of this structure is therefore paramount. This technical guide provides a comprehensive overview of the core spectroscopic techniques employed for the structural elucidation and characterization of functionalized arylsilanes. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to offer field-proven insights into experimental design, data interpretation, and the causal relationships between molecular features and their spectral signatures. We will delve into Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), presenting each not merely as an analytical tool, but as a piece of an integrated puzzle for robust, self-validating structural confirmation.

The Logic of Spectroscopic Characterization: A Multi-Faceted Approach

The characterization of a functionalized arylsilane is not a linear process but a synergistic workflow. No single technique provides a complete picture; instead, each method offers unique and complementary information. The convergence of data from multiple spectroscopic sources provides the highest degree of confidence in structural assignment. This guide is structured to reflect this integrated logic.



[Click to download full resolution via product page](#)

Caption: Integrated workflow for arylsilane characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise covalent framework of arylsilanes. By probing the magnetic properties of ^1H , ^{13}C , and ^{29}Si nuclei, we can map out connectivity, determine the electronic environment of each atom, and confirm the identity of substituents.

Causality in NMR: Why We Choose ^1H , ^{13}C , and ^{29}Si

- ^1H NMR: Provides information on the number and environment of protons. For arylsilanes, it is crucial for identifying the substitution pattern on the aromatic ring (ortho, meta, para) through characteristic splitting patterns and coupling constants. It also identifies protons on substituents attached to both the aryl ring and the silicon atom.
- ^{13}C NMR: Maps the carbon skeleton of the molecule. It confirms the number of unique carbon environments, distinguishes between aromatic and aliphatic carbons, and its chemical shifts are sensitive to the electronic effects of both the silyl group and other functional groups.^{[1][2]}
- ^{29}Si NMR: Directly probes the silicon nucleus, providing invaluable information about its immediate coordination environment. The chemical shift of ^{29}Si is highly sensitive to the nature of the substituents attached to it, making it an exceptional tool for confirming successful functionalization at the silicon center.^{[3][4]} Although ^{29}Si has a low natural abundance (4.7%) and a moderate gyromagnetic ratio, modern NMR techniques can readily acquire high-quality spectra.^[5]

Interpreting the Data: Key Chemical Shifts

The electronic interplay between the silicon atom, the aryl ring, and any additional functional groups governs the observed chemical shifts. The silyl group (e.g., $-\text{SiMe}_3$) is generally an electron-donating group through hyperconjugation, which influences the shielding of aromatic protons and carbons.

Table 1: Typical ^1H and ^{13}C NMR Chemical Shifts for Functionalized Arylsilanes

Moiety	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)	Causality & Field Insights
Aromatic Protons	7.0 - 8.5	125.0 - 170.0[1]	The exact shift and multiplicity are highly diagnostic of the substitution pattern and the electronic nature of other functional groups. Electron-withdrawing groups (e.g., -NO ₂) shift protons downfield (higher ppm).[6]
Si-CH ₃	0.0 - 0.5	-5.0 - 5.0	These protons are highly shielded due to the electropositive nature of silicon, appearing far upfield, often near the TMS reference at 0 ppm.[7]
Si-CH ₂ -R	0.5 - 1.5	5.0 - 20.0	Slightly less shielded than Si-CH ₃ protons.
Si-H	3.5 - 5.5	N/A	The chemical shift is sensitive to the other substituents on the silicon.
Aryl-OH	4.0 - 10.0 (broad)[8]	150.0 - 160.0	The proton shift is variable and depends on concentration and solvent due to hydrogen bonding.
Aryl-OCH ₃	3.7 - 4.0	55.0 - 60.0	A characteristic sharp singlet for the methoxy protons.

Aryl-NH ₂	3.0 - 5.0 (broad)[9]	140.0 - 150.0	The proton shift is variable and concentration-dependent.
Aryl-NO ₂	N/A	145.0 - 155.0	The nitro group strongly deshields the attached aromatic carbon.

Table 2: Typical ²⁹Si NMR Chemical Shift Ranges for Arylsilanes

Arylsilane Type (Ar-SiR ₃)	Typical ²⁹ Si Chemical Shift (δ, ppm)	Causality & Field Insights
Aryl-Si(Alkyl) ₃	-5 to -25	The silicon is relatively shielded. The shift moves upfield (more negative) with increasing electron donation from the aryl group.
Aryl-Si(Aryl) ₃	-30 to -50	Phenyl groups are more electron-withdrawing than alkyl groups at the silicon center, leading to increased shielding.
Aryl-Si(OR) ₃	-70 to -90	Highly electronegative oxygen atoms cause a significant upfield shift (increased shielding).
Aryl-Si(H)R ₂	-15 to -40	The presence of a hydride on silicon influences the chemical shift.
Aryl-Si(Cl)R ₂	+5 to +30[10]	Electronegative halogens like chlorine deshield the silicon nucleus, shifting it significantly downfield (positive ppm).[11]

Experimental Protocol: NMR Analysis

- Sample Preparation:
 - Accurately weigh 5-20 mg of the purified arylsilane sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.
 - Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm for ¹H, ¹³C, and ²⁹Si spectra.[1][7]
 - Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Tune and shim the probe for the specific sample and solvent to ensure optimal magnetic field homogeneity.
 - ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (typically 8-16) should be used to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.
 - ²⁹Si NMR: Acquire a proton-decoupled ²⁹Si spectrum. Techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT can be used to significantly reduce acquisition time if there are protons within 2-3 bonds of the silicon atom.[12] Be aware of a potential broad background signal from the glass NMR tube and probe, typically around -110 ppm.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy probes the vibrational modes of molecules. It is an exceptionally rapid and reliable method for identifying the presence or absence of specific functional groups, providing a crucial layer of validation for the proposed structure.

Causality in FT-IR: Why Certain Bonds Absorb

When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies that correspond to the energy of the radiation. The frequency of vibration depends on the mass of the bonded atoms and the strength of the bond. This allows us to assign characteristic absorption bands to specific functional groups. For arylsilanes, we look for key vibrations associated with the Si-Aryl bond, substituents on silicon, and functional groups on the aromatic ring.^[13]

Table 3: Key FT-IR Vibrational Frequencies for Functionalized Arylsilanes

Functional Group	Vibration	Frequency (cm ⁻¹)	Intensity	Field Insights
Aromatic C-H	Stretch	3100 - 3000	Medium	A peak just above 3000 cm ⁻¹ is a strong indicator of an aromatic or vinyl C-H bond. [14]
Alkyl C-H	Stretch	3000 - 2850	Strong	Ubiquitous in most organic molecules, confirming the presence of saturated carbon portions (e.g., in Si-CH ₃). [14]
Aromatic C=C	Stretch	1600 - 1450	Medium (often multiple sharp bands)	These bands are characteristic of the aromatic ring itself.
Si-Aryl	Stretch	1430 - 1425 & 1125 - 1100	Strong	The peak around 1120 cm ⁻¹ is a very strong and reliable indicator of a silicon-phenyl bond.
Si-CH ₃	Rock/Deformation	1270 - 1250 & 860 - 790	Strong	The Si-C stretch and methyl rock are highly characteristic.
Si-H	Stretch	2280 - 2080	Strong	This band appears in a clean region of the spectrum and

is a definitive marker for a silicon hydride.
[13]

The broadness is due to hydrogen bonding. A free O-H stretch appears as a sharper peak around 3600 cm^{-1} .

Primary amines (R-NH_2) show two bands, while secondary amines ($\text{R}_2\text{N-H}$) show one.[15]

The exact position is highly diagnostic of the type of carbonyl (ester, ketone, acid, etc.).[16]

Two distinct and strong bands confirm the presence of a nitro group.[15]

Experimental Protocol: FT-IR Analysis (ATR)

Attenuated Total Reflectance (ATR) is the preferred method for most liquid and solid arylsilanes due to its minimal sample preparation.[17][18]

- Background Spectrum:
 - Ensure the ATR crystal (typically diamond or ZnSe) is clean. Clean with a suitable solvent (e.g., isopropanol) and wipe dry with a soft, lint-free tissue.
 - Acquire a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
- Sample Analysis:
 - For Liquids: Place a single drop of the arylsilane liquid directly onto the center of the ATR crystal.
 - For Solids: Place a small amount of the solid powder onto the crystal.
 - Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.^[5]
 - Acquire the sample spectrum. Typically 16-32 scans are co-added to produce a high-quality spectrum.
- Cleaning:
 - Thoroughly clean the ATR crystal and press arm with a suitable solvent to prevent cross-contamination.

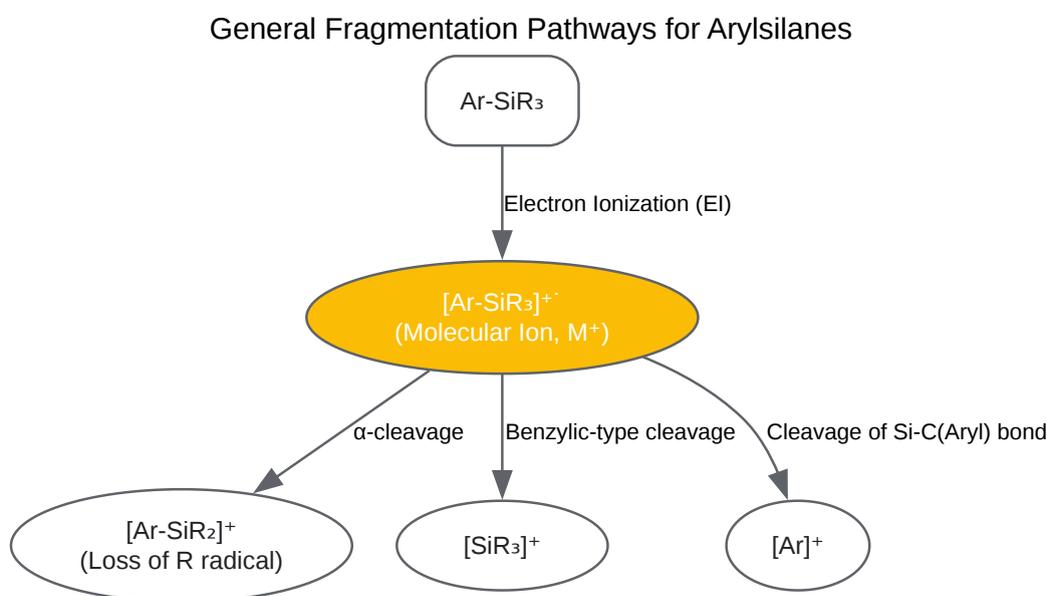
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern. This data is used to confirm the molecular formula and support the structure determined by NMR.

Causality in MS: Ionization and Fragmentation

In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, knocking one electron off to form a radical cation known as the molecular ion (M⁺).^[19] The peak

corresponding to this ion in the mass spectrum gives the molecular weight of the compound. This M^+ ion is often energetically unstable and breaks apart into smaller, charged fragments. The way a molecule fragments is not random; it follows predictable chemical pathways, often breaking at the weakest bonds or forming the most stable carbocations or radicals.[20][21]



[Click to download full resolution via product page](#)

Caption: Common fragmentation pathways in EI-MS of arylsilanes.

Key Fragmentation Patterns for Arylsilanes:

- **Loss of a Substituent from Silicon:** A very common fragmentation is the loss of one of the R groups from the silicon atom, leading to a $[M - R]^+$ ion. For trimethylsilyl (TMS) derivatives, a peak at $[M - 15]^+$ corresponding to the loss of a methyl radical ($\bullet\text{CH}_3$) is highly characteristic.
- **Cleavage of the Aryl-Si Bond:** The bond between the aromatic ring and the silicon atom can cleave, leading to fragments corresponding to the aryl cation $[\text{Ar}]^+$ or the silyl cation $[\text{SiR}_3]^+$.

- Fragments from the Aryl Group: The aromatic ring itself can undergo fragmentation, especially if it contains other functional groups.

Experimental Protocol: GC-MS Analysis

For volatile and thermally stable arylsilanes, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method, as it separates the sample from impurities before analysis.

- Sample Preparation:
 - Prepare a dilute solution of the arylsilane (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.[\[22\]](#)
- GC Method:
 - Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
 - Column: A standard non-polar column (e.g., DB-5MS or HP-5MS) is typically suitable.[\[23\]](#)
 - Oven Program: Start at a low temperature (e.g., 50-80 °C) and ramp up to a higher temperature (e.g., 250-300 °C) at a rate of 10-20 °C/min. This separates components based on their boiling points.[\[24\]](#)[\[25\]](#)
 - Carrier Gas: Helium is used as the inert carrier gas at a constant flow rate (e.g., 1.0 mL/min).[\[25\]](#)
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 40-500).
 - Data Analysis: Identify the peak corresponding to the molecular ion (M^+). Analyze the major fragment ions and propose fragmentation pathways that are consistent with the structure determined by NMR.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π -electrons in conjugated systems. While less structurally detailed than NMR or IR, it is useful for confirming the presence of an aromatic system and studying how different functional groups affect its electronic properties.

Causality in UV-Vis: π to π^* Transitions*

Arylsilanes absorb UV light, which promotes an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, HOMO) to a π^* antibonding orbital (the Lowest Unoccupied Molecular Orbital, LUMO). The wavelength of maximum absorbance (λ_{max}) corresponds to the energy gap between these orbitals. Functional groups on the aryl ring can alter this energy gap:

- Electron-Donating Groups (EDGs) like -OH, -OR, and -NH₂ increase the energy of the HOMO, decreasing the HOMO-LUMO gap. This results in a shift of λ_{max} to a longer wavelength (a bathochromic or red shift).
- Electron-Withdrawing Groups (EWGs) like -NO₂ and -C=O lower the energy of the LUMO, also decreasing the HOMO-LUMO gap and causing a bathochromic shift.
- Extended Conjugation: Extending the π -system (e.g., in a biphenylsilane) significantly decreases the HOMO-LUMO gap and results in a large bathochromic shift.

Experimental Protocol: UV-Vis Analysis

- Sample Preparation:
 - Prepare a very dilute solution of the arylsilane in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).
 - The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0 absorbance units to ensure adherence to the Beer-Lambert law. This often requires concentrations in the range of 10-50 $\mu\text{g/mL}$.

- Data Acquisition:
 - Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (the "blank") and the other with the sample solution.
 - Place the cuvettes in the spectrophotometer and first run a baseline correction with the blank.
 - Measure the absorbance of the sample solution over a range of wavelengths (typically 200-400 nm for arylsilanes).
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).

Conclusion: A Self-Validating System

The true power of spectroscopic characterization lies in the integration of these techniques into a self-validating system. The molecular framework proposed from detailed ^1H and ^{13}C NMR analysis must be consistent with the functional groups identified by FT-IR. The molecular weight determined by MS must match the proposed molecular formula exactly. Finally, the electronic properties observed by UV-Vis should align with the nature of the aromatic system and its substituents. When the data from each of these distinct physical measurements converges to support a single, unambiguous structure, a high degree of scientific trust is established. This rigorous, multi-pronged approach is the gold standard for the characterization of functionalized arylsilanes, ensuring the quality and reliability of these vital chemical entities in research and development.

References

- Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [\[Link\]](#)
- University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [\[Link\]](#)
- Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [\[Link\]](#)

- ResearchGate. (n.d.). 125.8 MHz $^{13}\text{C}\{^1\text{H}\}$ NMR spectrum of 27 showing the regions of.... Retrieved from [[Link](#)]
- Compound Interest. (2015). A GUIDE TO ^1H NMR CHEMICAL SHIFT VALUES. Retrieved from [[Link](#)]
- Corminbœuf, C., et al. (2002). ^{29}Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 357(1-2). Retrieved from [[Link](#)]
- ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. Retrieved from [[Link](#)]
- Oregon State University. (n.d.). ^1H NMR Chemical Shift. Retrieved from [[Link](#)]
- Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [[Link](#)]
- Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Retrieved from [[Link](#)]
- K. Wrackmeyer, et al. (2010). Multiple receiver experiments for NMR spectroscopy of organosilicon compounds. Magnetic Resonance in Chemistry. Retrieved from [[Link](#)]
- Marsmann, H. C. (n.d.). ^{29}Si NMR Some Practical Aspects. Retrieved from [[Link](#)]
- Janes, N., & Oldfield, E. (1985). Prediction of Silicon-29 Nuclear Magnetic Resonance Chemical Shifts Using a Group Electronegativity Approach. Journal of the American Chemical Society. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Typical ^{29}Si NMR Chemical Shifts. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). ^{29}Si NMR Experiments in Solutions of Organosilicon Compounds. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). The ^{29}Si NMR chemical shifts of selected chemical species. Retrieved from [[Link](#)]
- ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [[Link](#)]

- ResearchGate. (n.d.). Assignment of the FTIR peaks for silanes. Retrieved from [\[Link\]](#)
- Journal of the American Society for Mass Spectrometry. (2024). Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ^1H NMR Spectroscopy. Retrieved from [\[Link\]](#)
- University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [\[Link\]](#)
- NMR Testing Laboratory. (n.d.). Table 5 ^{29}Si Shifts. Retrieved from [\[Link\]](#)
- University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [\[Link\]](#)
- University of Potsdam. (n.d.). Chemical shifts. Retrieved from [\[Link\]](#)
- University of Sheffield. (n.d.). (^{29}Si) Silicon NMR. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [\[Link\]](#)
- Cheng, C., & Hartwig, J. F. (2017). Mechanistic Study of Arylsilane Oxidation through ^{19}F NMR Spectroscopy. Journal of the American Chemical Society. Retrieved from [\[Link\]](#)
- ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [\[Link\]](#)
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Use of Correlation of H-1 and C-13 Chemical Shifts.... Retrieved from [\[Link\]](#)
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Fragmentation pattern of silane due to ionization.... Retrieved from [\[Link\]](#)

- Diva-portal.org. (n.d.). Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [\[Link\]](#)
- Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [\[Link\]](#)
- University of California, Los Angeles. (n.d.). ¹³C NMR Chemical Shift Table. Retrieved from [\[Link\]](#)
- Dow. (n.d.). QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). The GC/MS Analysis of Volatile Components.... Retrieved from [\[Link\]](#)
- MDPI. (2018). GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 4. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ¹H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. ucl.ac.uk [ucl.ac.uk]

- 9. compoundchem.com [compoundchem.com]
- 10. researchgate.net [researchgate.net]
- 11. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 12. pascal-man.com [pascal-man.com]
- 13. gelest.com [gelest.com]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 16. IR Absorption Table [webspectra.chem.ucla.edu]
- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. jascoinc.com [jascoinc.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. scienceready.com.au [scienceready.com.au]
- 22. silicones.eu [silicones.eu]
- 23. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/1456818/)]
- 24. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 25. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of Functionalized Arylsilanes: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1456818#spectroscopic-characterization-of-functionalized-arylsilanes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com